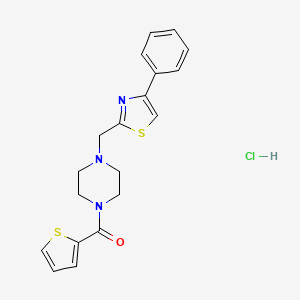
(4-((4-フェニルチアゾール-2-イル)メチル)ピペラジン-1-イル)(チオフェン-2-イル)メタノン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C19H20ClN3OS2 and its molecular weight is 405.96. The purity is usually 95%.
BenchChem offers high-quality (4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
この化合物は、有機合成、特にピペラジン部分を含む新しい1,2,4-トリアゾールの誘導体の作成に使用できます . ピペラジン環は、農薬や医薬品に見られる一般的な構造モチーフであり、これは薬物の薬物動態特性を正に調節する能力によるものです .
薬物動態の調節
この複素環を生物活性化合物に組み込むことは、マンニッヒ反応によって行うことができます . このプロセスは、薬物の薬物動態特性を強化し、意図した用途においてより効果的になります .
さまざまな疾患の治療
ピペラジンは、抗ヒスタミン薬、抗寄生虫薬、抗真菌薬、抗菌薬、抗ウイルス薬、抗精神病薬、抗うつ薬、抗炎症薬、抗凝固薬、抗腫瘍薬、および抗糖尿病薬など、さまざまな疾患状態の生物活性化合物に見られます .
神経変性疾患の潜在的な治療法
ピペラジン環は、パーキンソン病とアルツハイマー病の潜在的な治療法の成分です . 研究により、アルツハイマー病(AD)とα1アドレナリン受容体の関連性が示されています , これらは新しい中枢神経系(CNS)薬の発見のための重要な標的です .
抗菌活性
いくつかの研究では、ピペラジン誘導体は、S. epidermidis、S. aureus、およびMRSA の菌株に対して有望な抗菌活性を示しています。
細胞毒性活性
置換された(1-(ベンジル)-1H-1,2,3-トリアゾール-4-イル)(ピペラジン-1-イル)メタノン誘導体のライブラリーを設計、合成し、BT-474、HeLa、MCF-7、NCI-H460、およびHaCaT細胞に対するinvitroでの細胞毒性活性についてスクリーニングしました .
α1アドレナリン受容体拮抗薬
この化合物とその誘導体は、α1アドレナリン受容体拮抗薬としての可能性について比較分析の対象となっています . ほとんどの新しい化合物は、22 nMから250 nMの範囲でα1アドレナリン親和性を示しました .
精神活性物質
ピペラジン誘導体は、娯楽目的で違法に使用される精神活性物質としても使用されています . ただし、これはこれらの化合物の推奨されるまたは合法的な使用方法ではありません。
作用機序
Target of Action
Compounds with similar structures, such as indole derivatives and thiazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This can result in changes in cellular processes and biochemical pathways .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways related to the biological activities mentioned above .
Pharmacokinetics
Similar compounds have been found to exhibit acceptable pharmacokinetic profiles .
Result of Action
Similar compounds have been found to produce various effects, such as loss of cell viability , depending on their specific targets and modes of action .
特性
IUPAC Name |
[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2.ClH/c23-19(17-7-4-12-24-17)22-10-8-21(9-11-22)13-18-20-16(14-25-18)15-5-2-1-3-6-15;/h1-7,12,14H,8-11,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBXKXHZVLLOIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4=CC=CS4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

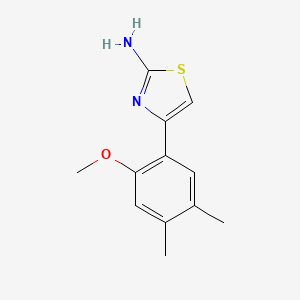

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2410532.png)
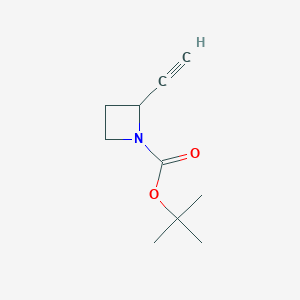
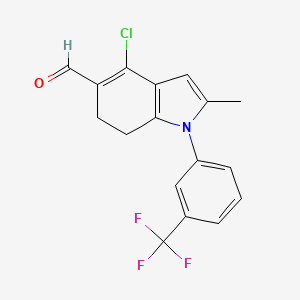
![N-[1-(3-Hydroxybenzoyl)piperidin-4-yl]but-2-ynamide](/img/structure/B2410537.png)

![1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2410539.png)
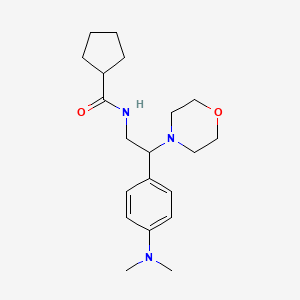
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2410544.png)
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate](/img/structure/B2410545.png)
![Methyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B2410549.png)
![1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2410550.png)
